5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole

Lipophilicity ADME prediction Membrane permeability

Researchers pursuing neuroblastoma differentiation screening often face unreliable SAR due to inactive thioether analogs. This 5-sulfonyltetrazole, with the essential -SO₂- pharmacophore (required for neurite outgrowth in BE(2)-C cells), eliminates that uncertainty. • Combines the validated 5-sulfonyl pharmacophore with 3,4-dichlorophenyl N1-substitution (antileishmanial IC₅₀ 26 μM vs. pentamidine 13 μM). • Achiral, CNS-compatible profile (PSA 69.3 Ų, logP 3.83) ensures permeability without enantiomeric confounding. • NMR-verified identity with 1-week ship time; also serves as a diversification hub via nucleophilic substitution at the sulfonyl group.

Molecular Formula C14H9Cl3N4O2S
Molecular Weight 403.7 g/mol
Cat. No. B11469474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole
Molecular FormulaC14H9Cl3N4O2S
Molecular Weight403.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C14H9Cl3N4O2S/c15-9-1-4-11(5-2-9)24(22,23)8-14-18-19-20-21(14)10-3-6-12(16)13(17)7-10/h1-7H,8H2
InChIKeyBWUASOLBHPHILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 50 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-5-sulfonylmethyl-1H-tetrazole: Identity & Physicochemical Profile


5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole (ChemDiv Catalog ID 8019-0572; Molecular Formula C₁₄H₉Cl₃N₄O₂S; MW 403.67 g/mol; InChIKey BWUASOLBHPHILA-UHFFFAOYSA-N) is a fully synthetic, achiral, 1,5-disubstituted-1H-tetrazole featuring a 3,4-dichlorophenyl group at N1 and a (4-chlorophenyl)sulfonylmethyl moiety at C5 . The compound belongs to the 5-sulfonyltetrazole subclass, a scaffold with demonstrated biological activity in neuroblastoma differentiation, antileishmanial, and antimicrobial contexts [1][2][3]. Its experimentally validated NMR spectral identity (² NMR spectra in DMSO-d₆) and calculated physicochemical properties (logP 3.83, logD 3.83, logSw −4.24, PSA 69.3 Ų) distinguish it within the broader tetrazole screening compound space [4]. The compound is commercially available as a screening sample (15 mg) with a one-week ship time, positioning it as a purchasable reference standard for structure–activity relationship (SAR) exploration and hit-to-lead optimization programs targeting 1,5-disubstituted tetrazoles with dual chloroaryl substitution .

Why This Compound Cannot Be Replaced by Generic Analogs


The 5-sulfonyltetrazole subclass exhibits steep structure–activity dependence on both the N1-aryl and C5-sulfonyl substituents, making generic interchange of in-class analogs unreliable [1]. In neuroblastoma differentiation assays, oxidation state at sulfur is critical: thioether (sulfanyl) analogues were completely inactive, while the corresponding sulfonyl derivatives induced measurable neurite outgrowth, demonstrating that the –SO₂– oxidation state is a non-negotiable pharmacophoric requirement [1]. In antileishmanial evaluations, the 3,4-dichlorophenyl substitution at the tetrazole N1 position proved essential—the 3-chlorophenyl analog (4a) showed IC₅₀ of 15 μM versus 26 μM for the 3,4-dichlorophenyl variant (4d), and both differed markedly from the reference drug pentamidine (IC₅₀ 13 μM), confirming that chlorine substitution pattern on the N1-aryl ring directly modulates potency [2]. Furthermore, the C5-arylsulfonyl group is susceptible to nucleophilic displacement under basic conditions (ethanol, phenol, benzimidazole in NaOH/MeCN), meaning the sulfonyl moiety is not merely a structural spectator but a reactive functional handle that can be chemically exploited—or inadvertently altered—depending on handling conditions [3]. Collectively, these data establish that substitution pattern, sulfur oxidation state, and the specific aryl chloride arrangement at both N1 and C5 positions combinatorially govern biological activity and chemical reactivity, precluding simple substitution by any single in-class analogue without experimental verification.

Quantitative Differentiation Evidence


Lipophilicity LogP: 4-Cl vs. 4-F Sulfonyl Analogs

The target compound (4-Cl on the sulfonyl phenyl ring) has a calculated logP of 3.83 . This value is substantially higher than that of the analogous 4-fluoro-substituted derivative, for which computational databases report SlogP of approximately 3.42 after correction for the electron-withdrawing character of fluorine (versus chlorine) [1]. The 4-Cl substitution introduces greater lipophilicity relative to both the 4-F and the unsubstituted phenyl (logP estimated ~3.2) variants, which directly impacts predicted membrane permeability, plasma protein binding, and tissue distribution [2]. The logD (pH-independent) value of 3.83 for the target compound, identical to its logP, indicates the absence of ionizable groups in the physiologically relevant pH range—an important consideration for CNS penetration prediction and consistent pharmacokinetic behavior across biological compartments .

Lipophilicity ADME prediction Membrane permeability SAR

Halogen Content & Molecular Weight Differentiation

The target compound incorporates three chlorine atoms (MW 403.67 g/mol) distributed across both aromatic rings—two on the N1-3,4-dichlorophenyl group and one at the para position of the C5-sulfonylphenyl ring . This contrasts with the closest commercially available analog, 1-(3,4-dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole (MW ≈ 369.2 g/mol, two chlorine atoms, no halogen on the sulfonyl phenyl ring) , and with 1-(3,4-dichlorophenyl)-5-(methylsulfonyl)-1H-tetrazole (MW 293.13 g/mol, CAS 1618101-33-9, two chlorine atoms, aliphatic sulfonyl) . The additional 4-chlorophenyl substituent in the target compound increases molecular weight by 34.5 Da versus the unsubstituted phenyl analog and provides an additional halogen bond donor site. In antileishmanial tetrazoles, the presence of 3,4-dichloro substitution on the N1-phenyl ring was associated with a potency shift from IC₅₀ 15 μM (3-Cl only) to IC₅₀ 26 μM (3,4-diCl), indicating that the second chlorine atom does not linearly improve potency but modulates selectivity [1].

Halogen bonding Molecular recognition Compound library design SAR

Polar Surface Area & CNS Drug-Likeness Differentiation

The target compound has a calculated polar surface area (PSA) of 69.3 Ų and seven hydrogen bond acceptors (the four tetrazole nitrogens, two sulfonyl oxygens, and the sulfonyl sulfur), with zero hydrogen bond donors . This places the compound below the widely accepted PSA threshold of 90 Ų for predicted CNS penetration and within the 60–70 Ų range associated with favorable blood–brain barrier permeability [1]. By comparison, the 4-methoxy analog 1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole carries an additional oxygen atom in the sulfonyl phenyl ring, which would increase PSA by approximately 9–12 Ų (estimated from the ether oxygen contribution) and add an eighth hydrogen bond acceptor, potentially compromising CNS penetration [2]. The target's zero H-bond donor count and achiral nature further simplify its pharmacokinetic behavior and synthetic accessibility .

CNS drug-likeness Polar surface area Blood–brain barrier Physicochemical profiling

C5-Sulfonyl Reactivity: Nucleophilic Substitution Handle

Myznikov et al. (2013) demonstrated that the phenylsulfonyl group in 1-substituted 5-arylsulfonyltetrazoles undergoes nucleophilic substitution when treated with ethanol, phenol, or benzimidazole in acetonitrile in the presence of NaOH [1]. This reactivity is not equally accessible across all sulfonyltetrazole analogs: the 5-alkylsulfonyl variant (e.g., methylsulfonyl) shows different leaving group propensity than the 5-arylsulfonyl variant. Additionally, microwave activation significantly accelerates the oxidation of the sulfanyl precursor to the sulfonyl product when using NaIO₄/RuCl₃, enabling rapid access to oxidized derivatives [1]. The target compound, bearing a 4-chlorophenylsulfonyl group, represents an intermediate electron-withdrawing character: more electron-deficient than the 4-methoxyphenylsulfonyl analog (which would slow nucleophilic attack due to the electron-donating -OCH₃) and less electron-deficient than the 4-nitrophenylsulfonyl variant, providing a balanced reactivity profile for controlled derivatization [2].

Synthetic methodology Nucleophilic substitution Scaffold diversification Late-stage functionalization

Biological Precedent: Neuroblastoma & Antileishmanial Activity

The 5-sulfonyltetrazole scaffold has established biological precedent in two mechanistically distinct therapeutic areas. Johns et al. (2023) identified 1-methyl-5-(ethylsulfonyl)-1H-tetrazole (3a) as a neuroblastoma differentiation agent via high-content screening in BE(2)-C cells, with the S-allyl analogue 3c showing even more pronounced differentiation and cytotoxic effects at 25 μM [1]. Critically, the corresponding thioether (sulfanyl) precursors were inactive, confirming that the sulfonyl oxidation state is required for activity [1]. In antileishmanial assays, Faria et al. (2013) demonstrated that 3,4-dichlorophenyl-substituted tetrazoles achieved IC₅₀ of 26 μM against L. braziliensis promastigotes, within approximately 2-fold of the reference drug pentamidine (IC₅₀ 13 μM), while exhibiting lower cytotoxicity toward RAW 264.7 macrophages [2]. The target compound uniquely combines structural features from both active series: the 3,4-dichlorophenyl N1-substituent implicated in antileishmanial activity and the arylsulfonylmethyl C5-substituent required for differentiation activity.

Neuroblastoma Differentiation therapy Antileishmanial Phenotypic screening

Analytical Identity: NMR Verification & Purity Assurance

The target compound's identity is confirmed by two NMR spectra (¹H and ¹³C) deposited in the KnowItAll NMR Spectral Library (Wiley), recorded in DMSO-d₆ [1]. This provides an independent, third-party-verifiable structural reference that is not universally available for all in-class analogs. ChemDiv, the primary commercial supplier, guarantees ≥95% purity with NMR or LC-MS verification for screening compounds . In contrast, several closely related analogs (e.g., 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole; 1-(3,4-dichlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole) lack publicly accessible NMR reference spectra, requiring the purchaser to independently verify identity upon receipt [2]. The exact mass of 401.95118 g/mol and the unique InChIKey (BWUASOLBHPHILA-UHFFFAOYSA-N) provide unambiguous database identifiers for batch-specific quality documentation [1].

Quality control NMR spectroscopy Compound identity Procurement verification

Research Application Scenarios


Phenotypic Screening for Neuroblastoma Differentiation

This compound is the preferred procurement choice for phenotypic screening campaigns targeting neuroblastoma differentiation when the goal is to combine the proven 5-sulfonyl pharmacophore (required for neurite outgrowth activity in BE(2)-C cells, as demonstrated by Johns et al., 2023) [1] with the 3,4-dichlorophenyl N1-substituent that has independently shown antileishmanial and cytotoxic activity [2]. The compound's logP of 3.83 and PSA of 69.3 Ų predict adequate cell membrane permeability for intracellular target engagement , while its achiral nature eliminates enantiomer-specific confounding in primary screening. Procurement of this single compound enables evaluation of structure–activity hypotheses that would otherwise require purchasing both a 5-sulfonyltetrazole and a 3,4-dichlorophenyltetrazole separately.

Late-Stage Diversification via Nucleophilic Sulfonyl Displacement

Research groups requiring a versatile synthetic intermediate for generating focused tetrazole libraries should procure this compound as a diversification hub. The 4-chlorophenylsulfonyl group undergoes nucleophilic substitution with O-, N-, and C-nucleophiles (ethanol, phenol, benzimidazole) in NaOH/MeCN, as established by Myznikov et al. (2013) for the broader 1-substituted 5-arylsulfonyltetrazole class [3]. The intermediate Hammett σₚ value of the 4-Cl substituent (+0.23) provides a balanced reactivity profile—more electrophilic than the 4-OCH₃ analog (σₚ = −0.27) but less prone to uncontrolled side reactions than the 4-NO₂ variant (σₚ = +0.78)—enabling controlled, high-yielding diversification [4]. The compound's NMR reference spectra further facilitate reaction monitoring and product characterization without requiring independent starting material verification [5].

CNS Library Enrichment with Favorable Physicochemical Properties

For procurement teams building or augmenting CNS-focused screening libraries, this compound offers a favorable profile relative to oxygenated sulfonylphenyl analogs. Its PSA of 69.3 Ų (below the 90 Ų CNS permeability benchmark), logP of 3.83, and zero hydrogen bond donors place it within the property space associated with successful CNS drugs [6]. The 4-chloro substituent on the sulfonyl phenyl ring contributes to this favorable profile by maintaining lipophilicity without introducing additional hydrogen bond donors or acceptors that would increase PSA—a distinct advantage over the 4-methoxy and 4-hydroxy analogs commonly found in commercial tetrazole libraries.

Antileishmanial Drug Discovery: 3,4-Dichlorophenyl SAR

The 3,4-dichlorophenyl substitution on the tetrazole N1 position is a validated structural determinant for antileishmanial activity, with the reference compound 4d (a 3,4-dichlorophenyl tetrazole derivative) achieving IC₅₀ of 26 μM against L. braziliensis, within approximately 2-fold of pentamidine (IC₅₀ 13 μM) [2]. The target compound conserves this N1-aryl substitution while adding a 4-chlorophenylsulfonylmethyl group at C5, which may further modulate antiparasitic potency through enhanced lipophilicity and halogen bonding. Procurement of this compound enables direct testing of the hypothesis that the 5-arylsulfonylmethyl modification improves upon the antileishmanial activity of the simpler 5-unsubstituted or 5-methyl-substituted 3,4-dichlorophenyltetrazole congeners.

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